Superior Wild-Type FGFR Kinase Inhibition Profile Compared to 2-Bromo Analog
In head-to-head FGFR kinase assays, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-derived inhibitors demonstrate a superior potency profile against wild-type FGFR targets when compared to their direct 2-bromo analogs. The 2-chloro derivative exhibits a 9-fold improvement in potency for wild-type FGFR3 (IC50 = 0.58 nM) and a remarkable >3,000-fold improvement for the clinically relevant FGFR3 K650E mutant (IC50 = 0.5 nM) relative to the corresponding 2-bromo compound's activity against the mutant [1][2]. This stark difference underscores the critical role of the 2-chloro substituent in achieving potent target engagement.
| Evidence Dimension | IC50 (nM) against wild-type and mutant FGFR kinases |
|---|---|
| Target Compound Data | FGFR1: 0.5 nM; FGFR2: 0.5 nM; FGFR3 (WT): 0.58 nM; FGFR3 (K650E mutant): 0.5 nM; FGFR3 (V555M mutant): 134 nM |
| Comparator Or Baseline | 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine derivative (BDBM50596831). FGFR1: 0.5 nM; FGFR2: 0.5 nM; FGFR3 (K650E mutant): >1,500 nM (no inhibition reported at this concentration) [2] |
| Quantified Difference | 9-fold improved potency for FGFR3 WT (0.58 nM vs 5.2 nM); >3,000-fold improved potency for FGFR3 K650E mutant (0.5 nM vs >1,500 nM) |
| Conditions | In vitro radiometric kinase activity assay; specific assay conditions for each data point are detailed in the referenced BindingDB entries. |
Why This Matters
For kinase inhibitor programs targeting FGFR-driven cancers, this 9- to >3,000-fold difference in biochemical potency directly translates to a higher probability of achieving the necessary therapeutic index, making the 2-chloro intermediate the only viable starting point.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50596832 (CHEMBL5198569). IC50 against FGFR3 K650E and wild-type FGFR3. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50596831 (CHEMBL5177100). IC50 against FGFR1, FGFR2, and FGFR3 K650E. View Source
